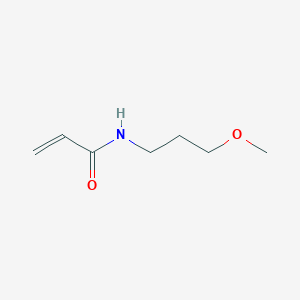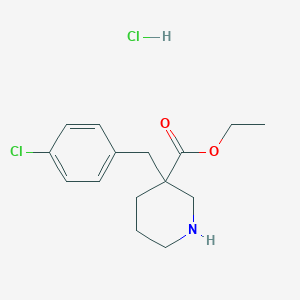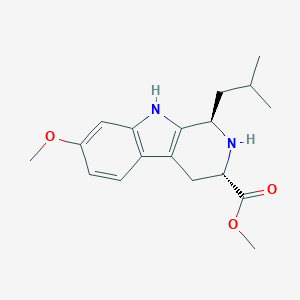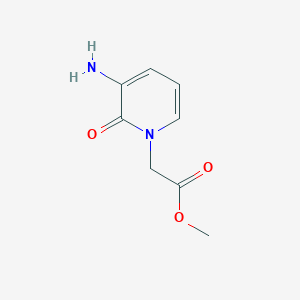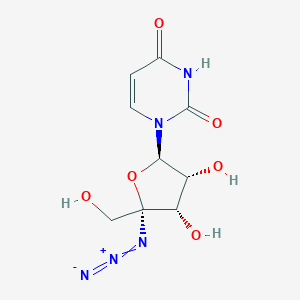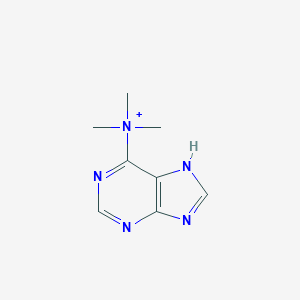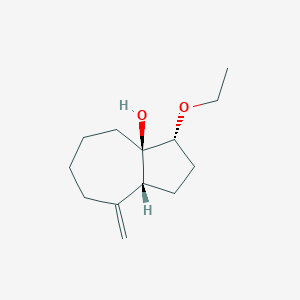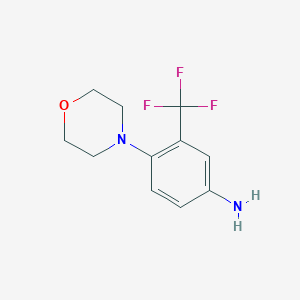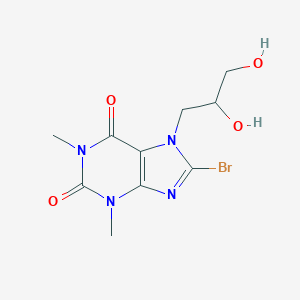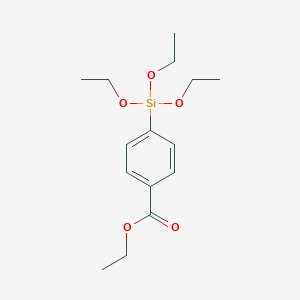![molecular formula C14H22O7S B190129 [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate CAS No. 127501-41-1](/img/structure/B190129.png)
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely containing functional groups such as acetate esters, ethers, and a sulfanyl group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation and reaction of intermediates . The synthesis could involve reactions such as acetylation, etherification, and introduction of the sulfanyl group.Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the configuration of its chiral centers . The (2S,3R,4R,5S,6R) notation indicates the configuration of the chiral centers in the molecule, which would significantly influence its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Acetate esters, for example, can undergo hydrolysis, substitution, or reduction reactions . The ether and sulfanyl groups in the molecule could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure . These properties could include its molecular weight, solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Experimental and Theoretical Studies
Additionally, the compound has been a subject of rigorous experimental (XRD, FT-IR, UV-VIS, and NMR) and theoretical (NBO, NLO, local & global chemical activity) studies. These studies focused on understanding its detailed molecular and chemical properties, including the electrophilic and nucleophilic nature, global and local chemical activity descriptors, and non-linear optical behaviors. This extensive analysis highlights the compound's relevance in deepening the understanding of molecular interactions and properties, serving as a foundation for further scientific inquiries (Gültekin et al., 2020).
Synthesis of Complex Structures
The compound is also pivotal in the stereoselective synthesis of complex structures like 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and various derivatives. These synthesis processes contribute to the construction of intricate molecular structures like beta-C-manno-Pyranosides and (1 → 3)-C,C-Linked Trisaccharides, indicating its vital role in the advancement of organic synthesis methodologies and the creation of novel organic compounds (Gerber & Vogel, 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11+,12+,13-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQTXTAGEJNXTK-AJVHJNHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

